molecular formula C13H8BrClN2 B13088895 6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile

6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile

Katalognummer: B13088895
Molekulargewicht: 307.57 g/mol
InChI-Schlüssel: WIYBJUKFPUAJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromophenyl group, a chloro group, and a methylnicotinonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and chloro groups can enhance its binding affinity to target proteins, while the nitrile group may participate in hydrogen bonding or other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(4-Chlorophenyl)-2-chloro-4-methylnicotinonitrile
  • 6-(4-Fluorophenyl)-2-chloro-4-methylnicotinonitrile
  • 6-(4-Methylphenyl)-2-chloro-4-methylnicotinonitrile

Uniqueness

6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H8BrClN2

Molekulargewicht

307.57 g/mol

IUPAC-Name

6-(4-bromophenyl)-2-chloro-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H8BrClN2/c1-8-6-12(17-13(15)11(8)7-16)9-2-4-10(14)5-3-9/h2-6H,1H3

InChI-Schlüssel

WIYBJUKFPUAJKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1C#N)Cl)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.